
1,4-Dihydroxynaphthalen-2-yl carbamimidothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dihydroxynaphthalen-2-yl carbamimidothioate is a chemical compound known for its unique structure and diverse applications in various fields of science. This compound is characterized by the presence of hydroxyl groups at the 1 and 4 positions on the naphthalene ring, along with a carbamimidothioate group at the 2 position. Its distinct chemical properties make it a subject of interest in synthetic organic chemistry, medicinal chemistry, and industrial applications.
Méthodes De Préparation
The synthesis of 1,4-Dihydroxynaphthalen-2-yl carbamimidothioate typically involves the reaction of 1,4-dihydroxynaphthalene with thiourea under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, and requires refluxing the mixture for several hours. The product is then purified through recrystallization or chromatography techniques .
Industrial production methods may involve continuous flow processes to enhance yield and efficiency. These methods often utilize advanced reactors and optimized reaction conditions to ensure consistent quality and scalability .
Analyse Des Réactions Chimiques
1,4-Dihydroxynaphthalen-2-yl carbamimidothioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: The compound can be reduced to form dihydro derivatives, which may exhibit different chemical and biological properties.
Substitution: The carbamimidothioate group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1,4-Dihydroxynaphthalen-2-yl carbamimidothioate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,4-Dihydroxynaphthalen-2-yl carbamimidothioate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the carbamimidothioate moiety play crucial roles in its reactivity and biological activity. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
1,4-Dihydroxynaphthalen-2-yl carbamimidothioate can be compared with other similar compounds, such as:
1,4-Dihydroxynaphthalene: Lacks the carbamimidothioate group and has different chemical properties and applications.
1,4-Naphthoquinone: An oxidized form with distinct reactivity and biological activities.
2-Amino-1,4-naphthoquinone: Contains an amino group instead of the carbamimidothioate group, leading to different chemical behavior.
Propriétés
Numéro CAS |
5391-75-3 |
|---|---|
Formule moléculaire |
C11H10N2O2S |
Poids moléculaire |
234.28 g/mol |
Nom IUPAC |
(1,4-dihydroxynaphthalen-2-yl) carbamimidothioate |
InChI |
InChI=1S/C11H10N2O2S/c12-11(13)16-9-5-8(14)6-3-1-2-4-7(6)10(9)15/h1-5,14-15H,(H3,12,13) |
Clé InChI |
RUZSZXBZUQMTFW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=C2O)SC(=N)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


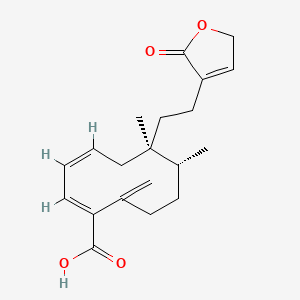

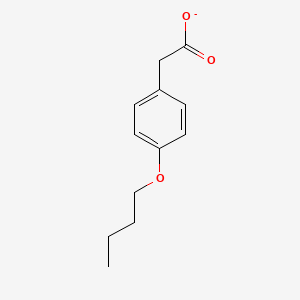
![4-Oxo-4-[(2,2,2-trifluoroethyl)amino]but-2-enoic acid](/img/structure/B14745998.png)
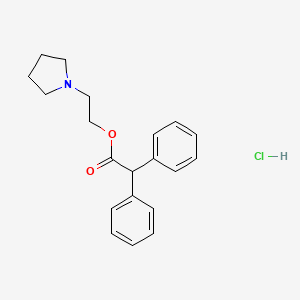
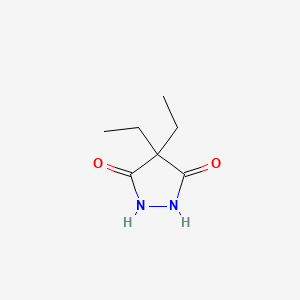

![N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-propylfuran-2-carboxamide](/img/structure/B14746015.png)
![1-[3-(4-Hydroxy-phenyl)-5-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-ethanone](/img/structure/B14746016.png)
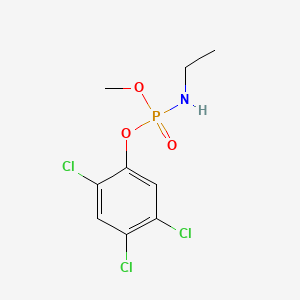
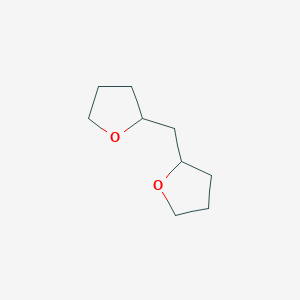
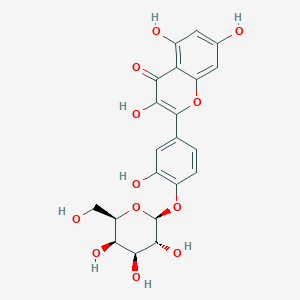

![[(Phenyl)sulfonyl][(trifluoromethyl)sulfonyl]methane](/img/structure/B14746053.png)
